(tetrahydro-2H-pyran-4-yl)Carbamic chloride
CAS No.:
Cat. No.: VC18594856
Molecular Formula: C6H10ClNO2
Molecular Weight: 163.60 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H10ClNO2 |
---|---|
Molecular Weight | 163.60 g/mol |
IUPAC Name | N-(oxan-4-yl)carbamoyl chloride |
Standard InChI | InChI=1S/C6H10ClNO2/c7-6(9)8-5-1-3-10-4-2-5/h5H,1-4H2,(H,8,9) |
Standard InChI Key | PEEASXMSCXPYMX-UHFFFAOYSA-N |
Canonical SMILES | C1COCCC1NC(=O)Cl |
Introduction
Synthesis and Industrial Preparation
Industrial Production
Industrial methods prioritize safety and scalability. Continuous flow reactors are employed to minimize exposure to toxic intermediates like phosgene. Green chemistry principles, such as using dimethyl carbonate as a phosgene substitute, are increasingly adopted .
Physical and Chemical Properties
Property | Value/Description | Source |
---|---|---|
Boiling Point | 50–52°C (predicted) | |
Density | 1.201 ± 0.06 g/cm³ | |
Solubility | Miscible in DCM, THF; insoluble in H₂O | |
Stability | Moisture-sensitive; decomposes above 60°C |
The compound’s reactivity is dominated by the carbamic chloride group, which undergoes hydrolysis to form carbamic acid or reacts with nucleophiles (e.g., amines, alcohols) to yield substituted ureas or carbamates .
Applications and Comparative Analysis
Pharmaceutical Intermediates
The compound is utilized in synthesizing kinase inhibitors and protease-activated receptor (PAR) antagonists. For example, it serves as a precursor to carbamate prodrugs that enhance bioavailability .
Comparative Analysis of Related Compounds
Compound Name | Molecular Formula | Key Differences | Applications |
---|---|---|---|
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)carbamic chloride | C₇H₁₂ClNO₂ | N-Methyl substitution | Anticancer agent synthesis |
Tetrahydro-2H-pyran-4-carbonyl chloride | C₆H₉ClO₂ | Carbonyl chloride group | Polymer crosslinking agent |
2-(Tetrahydro-2H-pyran-4-yl)acetyl chloride | C₇H₁₁ClO₂ | Acetyl chloride substituent | Peptide modification |
The absence of methyl or acetyl groups in (tetrahydro-2H-pyran-4-yl)carbamic chloride simplifies its derivatization, making it a versatile scaffold for medicinal chemistry .
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